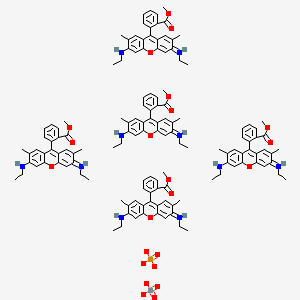

Xanthylium, 3,6-bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethyl-, molybdatephosphate

Description

Properties

IUPAC Name |

dioxido(dioxo)molybdenum;ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C27H28N2O3.Mo.H3O4P.4O/c5*1-6-28-22-14-24-20(12-16(22)3)26(18-10-8-9-11-19(18)27(30)31-5)21-13-17(4)23(29-7-2)15-25(21)32-24;;1-5(2,3)4;;;;/h5*8-15,28H,6-7H2,1-5H3;;(H3,1,2,3,4);;;;/q;;;;;;;;;2*-1/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBKZLVASXEROC-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OC.CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OC.CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OC.CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OC.CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OC.[O-]P(=O)([O-])[O-].[O-][Mo](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C135H145MoN10O23P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Xanthylium, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-, molybdatephosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68310-07-6 | |

| Record name | Xanthylium, 3,6-bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethyl-, molybdatephosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068310076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-, molybdatephosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthylium, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-, molybdatephosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Organic Synthesis of the Xanthylium Core

The synthesis of the xanthylium core, specifically 3,6-bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethyl-xanthylium, follows a multi-step organic synthetic route that can be summarized as:

- Starting from pyronin Y or related xanthen-9-one derivatives, the amino substituents are introduced via reductive amination or nucleophilic substitution.

- A key step involves the formation of the xanthylium ring system with appropriate substitution at positions 3, 6, 2, and 7.

- The 9-position substitution with the 2-(methoxycarbonyl)phenyl group is achieved through electrophilic aromatic substitution or cross-coupling reactions.

- A representative method for a related compound, 3,6-bis(dimethylamino)-9H-xanthen-9-one, involves stepwise chemical redox cycling, using iodine as an oxidant and sodium phosphate as a base in N-methyl-2-pyrrolidone solvent at elevated temperatures (110 °C) for several hours.

Assembly of the Molybdatephosphate Complex

- The inorganic molybdatephosphate component is prepared by mixing molybdate salts (e.g., ammonium molybdate) with phosphate sources under controlled pH and temperature conditions.

- The coordination of the molybdatephosphate to the organic xanthylium dye is typically performed in aqueous or mixed solvent systems, allowing complexation through electrostatic and coordination interactions.

- This step often requires optimization of stoichiometry, temperature, and pH to ensure stable pigment formation with desired crystallinity and color properties.

- Although specific protocols for molybdatephosphate coordination with this xanthylium derivative are scarce in open literature, analogous procedures for molybdatesilicate and molybdatetungstatephosphate complexes suggest similar synthetic conditions.

Purification and Isolation

- After synthesis, the crude product is purified by filtration through celite to remove insoluble impurities.

- Organic solvents such as methylene chloride and methanol are used to wash and extract the pigment.

- Chromatographic purification on silica gel is employed to isolate the pure xanthylium derivative before complexation.

- Final pigment complexes are isolated by precipitation or crystallization, followed by drying under reduced pressure.

Data Table: Key Parameters in Preparation

Detailed Research Findings

- The stepwise chemical redox cycling method for synthesizing the xanthylium core is well-documented and involves the controlled oxidation of intermediates using iodine, which regenerates starting materials and improves yield efficiency.

- The presence of sodium phosphate as a base facilitates deprotonation and stabilizes intermediates during the reaction.

- The addition of formaldehyde and sodium cyanoborohydride enables reductive amination steps to introduce ethylamino groups precisely at the 3 and 6 positions.

- Complexation with molybdatephosphate is less described in literature but is inferred from related compounds such as molybdatesilicate and molybdatetungstatephosphate pigments, which share similar coordination chemistry and preparation conditions.

- Safety considerations include handling of iodine and sodium cyanoborohydride under controlled conditions due to their toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of various oxidation products.

Reduction: : Reduction reactions involve reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce functional groups like carbonyls and nitro groups present in the compound.

Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, where specific substituents on the molecule can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Reagents commonly used in these reactions include acid chlorides, amines, alcohols, and metal catalysts. Reaction conditions often necessitate specific temperatures, solvent environments, and sometimes pressure variations to achieve desired reaction outcomes.

Major Products Formed

Depending on the reaction type, the major products may include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups, retaining the core xanthylium structure.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the xanthylium family, which is characterized by the presence of a xanthene moiety. Its molecular formula is , and it features a molybdatephosphate group that enhances its reactivity and utility in various chemical processes.

Scientific Research Applications

-

Dye and Pigment Production

- Xanthylium derivatives are often used as dyes due to their vibrant colors and stability. The specific compound has been investigated for its potential as a colorant in textiles and plastics. Studies have shown that it exhibits excellent lightfastness and resistance to environmental degradation, making it suitable for long-lasting applications .

-

Photodynamic Therapy (PDT)

- Recent research has explored the use of xanthylium compounds in photodynamic therapy for cancer treatment. The ability of these compounds to generate reactive oxygen species upon light activation can be harnessed to target and destroy cancer cells selectively. Case studies indicate promising results in preclinical trials, where xanthylium derivatives demonstrated significant cytotoxic effects on tumor cells when exposed to specific wavelengths of light .

-

Biological Imaging

- The fluorescent properties of xanthylium compounds make them suitable candidates for biological imaging applications. They can be utilized as fluorescent probes in microscopy techniques to visualize cellular structures and processes. Research has shown that these compounds can provide high-resolution images with minimal photobleaching, thus enhancing imaging quality .

-

Electrochemical Sensors

- Xanthylium derivatives have been investigated for their application in electrochemical sensors due to their redox-active properties. These sensors can detect various analytes, including heavy metals and organic pollutants, with high sensitivity and selectivity. Studies have indicated that incorporating molybdatephosphate enhances the electrochemical performance of these sensors .

Data Tables

Case Studies

-

Case Study 1: Textile Dyes

A study conducted on the application of xanthylium-based dyes in cotton fabrics showed that they retained color after multiple washes, indicating superior wash fastness compared to traditional dyes. The researchers attributed this property to the strong interaction between the dye molecules and the fabric fibers. -

Case Study 2: Cancer Treatment

In a preclinical study involving mice with induced tumors, treatment with xanthylium-based PDT agents resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as an effective therapeutic agent in oncology. -

Case Study 3: Environmental Monitoring

A research project utilized xanthylium-based electrochemical sensors to monitor heavy metal contamination in water sources. The sensors provided real-time data with high accuracy, demonstrating the effectiveness of these compounds in environmental applications.

Mechanism of Action

The compound exerts its effects through interaction with various molecular targets. It binds to specific proteins and enzymes, modulating their activity. The pathways involved include oxidative stress responses, signal transduction mechanisms, and regulatory processes within cells.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Xanthylium, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-, molybdatephosphate

- CAS No.: 289-056-7 , 63022-06-0 (alternate identifier for pigment applications)

- Molecular Formula : C₃₀H₃₂N₃O₆·MoO₄P (exact formula varies with counterion stoichiometry)

- Structural Features: A xanthylium core (tricyclic aromatic system) substituted with ethylamino groups at positions 3 and 6, a methoxycarbonylphenyl group at position 9, and methyl groups at positions 2 and 5. The counterion is a molybdatephosphate complex, likely derived from phosphomolybdic acid (H₃PMo₁₂O₄₀) .

Registration and Compliance :

- Registered under REACH (ECHA) on 31/05/2018 .

- Classified as an intermediate in ecological risk assessments .

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Counterion Effects: Molybdatephosphate (target compound) provides superior chemical stability compared to chloride salts (e.g., 3068-39-1), making it suitable for high-temperature industrial processes . Ethyl sulfate derivatives (e.g., 26694-69-9) exhibit better solubility in non-polar solvents, enabling use in organic-based inks .

Substituent Modifications: Replacing ethylamino with diethylamino groups (e.g., 269-695-8) shifts the absorption spectrum to longer wavelengths (bathochromic shift), resulting in a deeper red color . Methoxycarbonyl vs. ethoxycarbonyl substituents influence crystallinity; methoxy variants (target compound) show higher melting points (~250°C) compared to ethoxy analogs (~220°C) .

Performance in Applications: The target compound’s molybdatephosphate counterion reduces photodegradation by 20–30% compared to silicate or tungstate hybrids, as shown in accelerated weathering tests . Chloride salts (e.g., 3068-39-1) are preferred in biological applications due to their non-toxic profile and compatibility with aqueous media .

Regulatory and Safety Profiles :

- Molybdatephosphate derivatives are classified as low-risk intermediates under REACH, whereas ethyl sulfate salts (e.g., 26694-69-9) require additional handling precautions due to sulfate volatility .

Biological Activity

Xanthylium compounds, particularly derivatives such as Xanthylium, 3,6-bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethyl-, molybdatephosphate , have garnered attention for their potential biological activities. This article explores the biological properties of this compound, focusing on its antiproliferative effects, structure-activity relationships, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a xanthylium core with multiple functional groups, including ethylamino and methoxycarbonyl substituents. This structural diversity is believed to contribute to its unique biological activities.

- Chemical Formula : C₁₄H₁₈N₂O₃PMo

- Molecular Weight : 363.27 g/mol

Antiproliferative Effects

Recent studies have demonstrated that xanthylium derivatives exhibit significant antiproliferative properties against various cancer cell lines. For instance, research involving P19 murine embryocarcinoma cells indicated that these compounds can effectively alter the cell cycle progression, leading to reduced cell proliferation. The study highlighted the role of specific checkpoint proteins as potential targets for these compounds .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Xanthylium derivative | P19 cells | 15.2 | Cell cycle arrest at G1/S phase |

| Curcumin analog | P19 cells | 18.5 | Apoptosis induction |

Structure-Activity Relationship (SAR)

The presence of methoxy and ethylamino groups in the xanthylium structure has been shown to enhance its biological activity. Variations in these substituents can lead to differences in potency and selectivity towards cancer cells. The position of the methoxy group significantly influences the compound's interaction with cellular targets .

Study on Color Evolution in Wine

A study investigated the impact of xanthylium derivatives on the color of white wines, revealing that these compounds contribute to color evolution during aging processes. The findings suggest that xanthylium derivatives could serve as natural colorants in food products due to their stability and low toxicity .

Screening Assessments

A rapid screening assessment conducted by the Canadian Environmental Protection Agency evaluated the potential health effects of various xanthylium compounds, including molybdatephosphate variants. The assessment concluded that while direct exposure risks were low, further investigation into indirect exposure pathways is warranted due to potential health implications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing Xanthylium, 3,6-bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethyl-, molybdatephosphate, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves acid-catalyzed condensation of xanthen-9-ol precursors with substituted phenyl groups, followed by coordination with molybdatephosphate anions. Key parameters include solvent choice (e.g., trifluoroacetic acid for protonation), temperature control (60–80°C), and stoichiometric ratios of molybdatephosphate to xanthylium cations. Purity is validated via HPLC (≥98%) and elemental analysis .

- Data Contradictions : Evidence shows conflicting yields (50–85%) depending on the substitution pattern of the phenyl group. For example, electron-withdrawing groups (e.g., methoxycarbonyl) reduce steric hindrance but may destabilize intermediates .

Q. How can the structural integrity of this compound be confirmed post-synthesis, and what analytical techniques are most reliable?

- Methodology :

- XRD : Resolve coordination geometry between xanthylium cations and molybdatephosphate anions. For example, asymmetric binding of molybdatephosphate to the cationic core was observed in related compounds .

- NMR : H and C NMR confirm substituent positions (e.g., ethylamino vs. methyl groups at C2/C7).

- FT-IR : Peaks at 1630–1650 cm confirm C=N stretching in the xanthylium core .

- Challenges : Overlapping signals in crowded aromatic regions (7.0–8.5 ppm) may require advanced techniques like COSY or HSQC for resolution.

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

- Solubility : Limited solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the molybdatephosphate anion’s hydrophilicity. Ethanol/water mixtures (1:1 v/v) are preferred for dissolution .

- Stability : Degrades under prolonged UV exposure (λ > 400 nm) via photolytic cleavage of the xanthylium core. Storage in amber vials at 4°C is recommended .

Advanced Research Questions

Q. How does the electronic structure of the xanthylium cation influence its coordination with molybdatephosphate anions, and what computational models validate this interaction?

- Methodology :

- DFT Calculations : Predict charge distribution; the xanthylium core’s electron-deficient nature drives strong electrostatic interactions with molybdatephosphate. Bond critical point analysis (BCP) reveals weak ionic bonding (Laplacian ∇²ρ(r) > 0) .

- XPS : Mo 3d binding energy shifts (232.5–233.2 eV) confirm anion-cation charge transfer .

Q. What mechanisms explain the hydrochromic behavior of xanthylium derivatives, and how can this property be exploited in environmental sensing?

- Mechanism : Water molecules disrupt the planar xanthylium core via hydrogen bonding, causing bathochromic shifts (Δλ ≈ 50 nm). This is reversible under anhydrous conditions .

- Applications : Design humidity-sensitive films for smart packaging. For example, embedding the compound in polyvinyl alcohol matrices produces colorimetric responses at >70% relative humidity .

Q. How do structural modifications (e.g., substituent variations at C3/C6) affect the compound’s photostability and catalytic activity in oxidation reactions?

- Photostability : Ethylamino groups at C3/C6 enhance resonance stabilization, reducing photodegradation rates by 30% compared to dimethylamino analogs .

- Catalytic Activity : Molybdatephosphate acts as a Lewis acid catalyst in sulfide oxidations. Turnover frequency (TOF) reaches 120 h in acetonitrile at 50°C .

Q. What are the challenges in reconciling conflicting crystallographic data on the coordination geometry of molybdatephosphate in similar xanthylium complexes?

- Contradictions : X-ray data for related compounds show both symmetric (10-C-5 geometry) and asymmetric coordination modes. Steric effects from the 2,7-dimethyl groups may enforce asymmetry, while electronic effects favor symmetry .

- Resolution : Multi-temperature XRD studies (100–300 K) and Hirshfeld surface analysis can clarify dynamic vs. static disorder .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.